molecular formula C16H16N2O4S B7479091 4-ethyl-N-(3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)benzenesulfonamide

4-ethyl-N-(3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)benzenesulfonamide

Cat. No. B7479091
M. Wt: 332.4 g/mol
InChI Key: ADBIDZYGBUZNHU-UHFFFAOYSA-N
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Description

The compound is a benzoxazole derivative. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. They are known for their diverse biological activities and are used in drug discovery .


Molecular Structure Analysis

The molecular structure of benzoxazoles consists of a benzene ring fused to an oxazole ring. Oxazole is a five-membered ring consisting of three carbon atoms, one oxygen atom, and one nitrogen atom .


Chemical Reactions Analysis

Benzoxazoles can undergo various chemical reactions, including electrophilic substitution, nucleophilic substitution, and reactions with different reagents .


Physical And Chemical Properties Analysis

Benzoxazoles are typically crystalline solids. They are stable under normal temperatures and pressures and are usually insoluble in water .

Mechanism of Action

The mechanism of action of benzoxazole derivatives depends on their specific biological activity. For example, some benzoxazole derivatives have been found to inhibit certain enzymes, while others might interact with different biological targets .

Safety and Hazards

Like all chemicals, benzoxazoles should be handled with care. They may cause irritation to the skin and eyes, and ingestion or inhalation should be avoided .

Future Directions

Benzoxazoles and their derivatives continue to be an area of interest in medicinal chemistry due to their diverse biological activities. Future research may focus on synthesizing new benzoxazole derivatives and studying their potential as therapeutic agents .

properties

IUPAC Name

4-ethyl-N-(3-methyl-2-oxo-1,3-benzoxazol-6-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4S/c1-3-11-4-7-13(8-5-11)23(20,21)17-12-6-9-14-15(10-12)22-16(19)18(14)2/h4-10,17H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADBIDZYGBUZNHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)O3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethyl-N-(3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-YL)benzene-1-sulfonamide

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